6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol
Overview
Description
6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol is a compound that has gained attention for its potential biological activities and applications in medicinal chemistry. This compound features a pyridazine ring substituted with a morpholino group, which may contribute to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Basic Information
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C12H16N4O2 |
Molecular Weight | 236.28 g/mol |
CAS Number | 2108961-11-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that this compound may modulate specific signaling pathways, particularly those associated with cell proliferation and differentiation.
- Hedgehog Signaling Pathway : This compound has been identified as a modulator of the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tissue regeneration. Aberrant activation of this pathway is linked to several cancers, making it a target for therapeutic intervention .
- Antimicrobial Activity : Studies have demonstrated that derivatives of pyridazinone compounds exhibit significant antibacterial and antifungal properties. For instance, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
A study focusing on the synthesis of pyridazinone derivatives revealed that compounds similar to this compound exhibited promising anticancer activity. These compounds were tested against various cancer cell lines and showed significant cytotoxic effects .
Antimicrobial Studies
Research conducted on related compounds indicated that they possess substantial antimicrobial properties. For example, certain derivatives demonstrated effectiveness against E. coli and other pathogenic bacteria. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Modulates Hedgehog signaling pathway; effective against cancer cell lines. |
Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria; potential for treating infections. |
Properties
IUPAC Name |
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-13(6-8(2)15-7)9-3-4-10(14)12-11-9/h3-4,7-8H,5-6H2,1-2H3,(H,12,14)/t7-,8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOISZGMYLJOBEQ-OCAPTIKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.